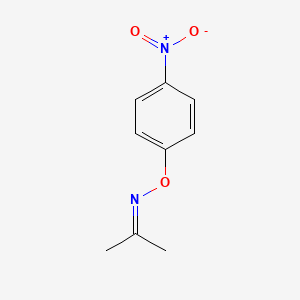

N-(4-nitrophenoxy)propan-2-imine

Beschreibung

N-(4-Nitrophenoxy)propan-2-imine is an organic compound characterized by a propan-2-imine backbone (CH3-C=N-CH3) attached to a 4-nitrophenoxy group. The 4-nitrophenoxy substituent introduces electron-withdrawing effects, which may influence the compound’s stability, solubility, and reactivity. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs offer insights into its behavior and applications .

Eigenschaften

IUPAC Name |

N-(4-nitrophenoxy)propan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(2)10-14-9-5-3-8(4-6-9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJAJPXYAHTSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-nitrophenoxy)propan-2-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-nitrophenoxy)propan-2-imine features a nitrophenoxy group that can participate in various biochemical interactions. The presence of the imine functional group enhances its reactivity, making it a candidate for diverse biological applications.

The biological activity of N-(4-nitrophenoxy)propan-2-imine can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells .

Biological Activity Overview

Research has indicated various biological activities associated with N-(4-nitrophenoxy)propan-2-imine:

- Antimicrobial Activity : Several studies have reported its effectiveness against bacterial strains, suggesting a potential role as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Radioprotective Effects : Some derivatives related to this compound have demonstrated protective effects against radiation-induced damage in cellular models .

Data Table: Biological Activities and IC50 Values

| Biological Activity | Model System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer (breast cancer) | MCF-7 cells | 15 | |

| Radioprotective | MOLT-4 lymphoblastic leukemia cells | 30 |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial properties of N-(4-nitrophenoxy)propan-2-imine against various bacterial strains. Results showed significant inhibition at concentrations as low as 25 µM, indicating its potential as a broad-spectrum antimicrobial agent. -

Cancer Cell Proliferation :

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with N-(4-nitrophenoxy)propan-2-imine resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction. -

Radioprotection :

Research on radioprotective effects showed that pretreatment with N-(4-nitrophenoxy)propan-2-imine significantly improved cell survival rates in MOLT-4 cells exposed to gamma radiation. The compound's IC50 for radioprotection was determined to be 30 µM, highlighting its potential utility in mitigating radiation damage .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Analysis

The following compounds share key structural motifs with N-(4-nitrophenoxy)propan-2-imine:

Key Observations :

- Imine vs.

- Aromatic Substituents: The single 4-nitrophenoxy group in the target compound contrasts with dual nitroaromatic moieties in the ethanamine derivative, likely reducing steric hindrance and altering electronic properties .

- Heterocyclic vs. Linear Backbone: Thiazol-imine derivatives (e.g., ) exhibit rigid heterocyclic cores, which may improve thermal stability but reduce solubility in nonpolar solvents compared to the target compound’s linear structure .

Physicochemical Properties

While explicit data for N-(4-nitrophenoxy)propan-2-imine are unavailable, inferences can be drawn from analogs:

- Solubility : The nitro group and imine likely render the compound polar, favoring solubility in aprotic solvents (e.g., DMSO, acetone). Thiazol-imine derivatives, with sulfur-containing rings, may exhibit higher polarity but lower solubility in organic phases .

- Stability: Imines are prone to hydrolysis under acidic conditions. The electron-withdrawing nitro group may stabilize the imine via resonance, delaying degradation compared to non-nitrated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.